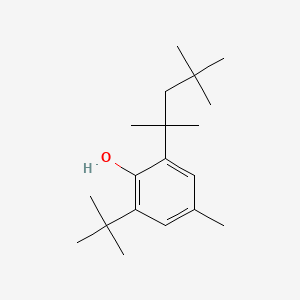
N-(methylsulfanylmethyl)propan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(methylsulfanylmethyl)propan-1-amine;hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of a methylsulfanylmethyl group attached to the nitrogen atom of propan-1-amine, with the compound being in its hydrochloride salt form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(methylsulfanylmethyl)propan-1-amine;hydrochloride can be achieved through several methods. One common approach involves the alkylation of propan-1-amine with a methylsulfanylmethyl halide under basic conditions. The reaction typically proceeds as follows:
Alkylation Reaction: Propan-1-amine is reacted with methylsulfanylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile.
Formation of Hydrochloride Salt: The resulting N-(methylsulfanylmethyl)propan-1-amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of solid catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(methylsulfanylmethyl)propan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanylmethyl group, yielding propan-1-amine.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are typically employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Propan-1-amine.
Substitution: Various substituted amines depending on the electrophile used.
Applications De Recherche Scientifique
N-(methylsulfanylmethyl)propan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-(methylsulfanylmethyl)propan-1-amine;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The methylsulfanylmethyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylpropan-1-amine: Lacks the methylsulfanylmethyl group, resulting in different chemical properties and reactivity.
N-ethylpropan-1-amine: Contains an ethyl group instead of a methylsulfanylmethyl group, leading to variations in its applications and effects.
Uniqueness
N-(methylsulfanylmethyl)propan-1-amine;hydrochloride is unique due to the presence of the methylsulfanylmethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
33711-15-8 |
|---|---|
Formule moléculaire |
C5H14ClNS |
Poids moléculaire |
155.69 g/mol |
Nom IUPAC |
N-(methylsulfanylmethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H13NS.ClH/c1-3-4-6-5-7-2;/h6H,3-5H2,1-2H3;1H |
Clé InChI |
QKJFRJGWPDERFW-UHFFFAOYSA-N |
SMILES canonique |
CCCNCSC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


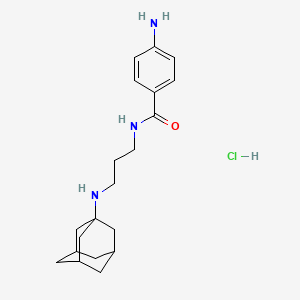
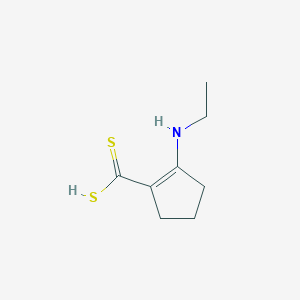

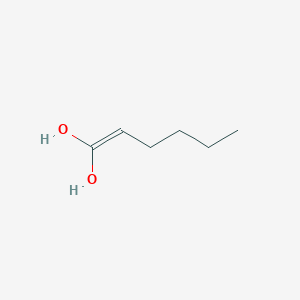
![3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole](/img/structure/B14682724.png)
![2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole](/img/structure/B14682727.png)
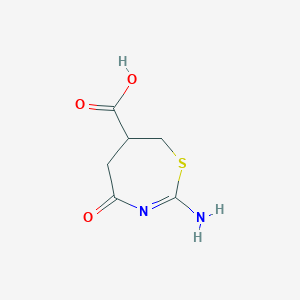
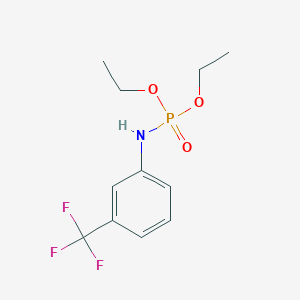
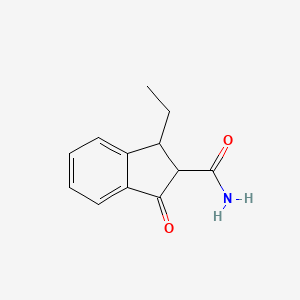
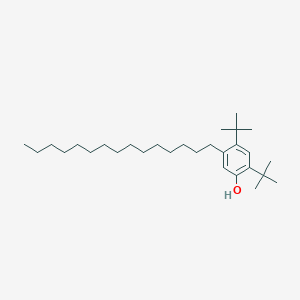
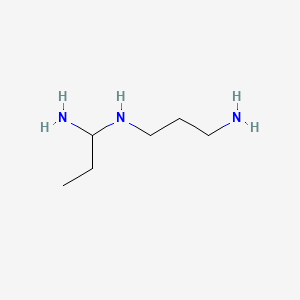
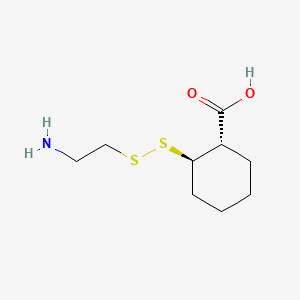
![cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682766.png)
